5-(p-Tolyl)pyridin-2-amine
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Overview
Description
“5-(p-Tolyl)pyridin-2-amine” is a chemical compound that has gained prominence in recent years due to its diverse range of applications in scientific research and industry. It has a molecular formula of C12H12N2 and an average mass of 184.237 Da .
Chemical Reactions Analysis
While specific chemical reactions involving “5-(p-Tolyl)pyridin-2-amine” are not found in the search results, similar compounds like 2-aminopyrimidines have been tested for their in vitro activities against certain organisms .Scientific Research Applications
Organometallic Complexes
5-(p-Tolyl)pyridin-2-amine has been utilized in the synthesis of organometallic complexes. For example, it has been used in the preparation of dimethylplatinum(II) complexes, demonstrating its utility in developing compounds with potential applications in catalysis and materials science (Thorn & Calabrese, 1988).
Small Molecule Activation
The compound has shown effectiveness in activating small molecules when used in conjunction with thorium terminal imido metallocene. This activation includes reactions with pyridine derivatives, amines, and other small molecules, indicating its potential in synthetic chemistry and industrial applications (Zhou et al., 2015).
Pharmaceutical Synthesis
5-(p-Tolyl)pyridin-2-amine is significant in the pharmaceutical industry as an intermediate for synthesizing various compounds. Its derivatives are in demand for pharmaceutical products and as building blocks for polymers with unique properties (Stankevičiūtė et al., 2016).
Suzuki Cross-Coupling Reactions
The compound has been used in palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. These reactions are crucial for creating a variety of compounds used in different industrial and research applications (Ahmad et al., 2017).
Chemical Synthesis
It serves as a key component in chemical syntheses, such as the creation of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives via a one-pot reaction, highlighting its versatility in synthetic organic chemistry (Shaabani et al., 2009).
Safety And Hazards
properties
IUPAC Name |
5-(4-methylphenyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)11-6-7-12(13)14-8-11/h2-8H,1H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSNKMREWHGJFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602414 |
Source
|
Record name | 5-(4-Methylphenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(p-Tolyl)pyridin-2-amine | |
CAS RN |
503536-74-1 |
Source
|
Record name | 5-(4-Methylphenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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